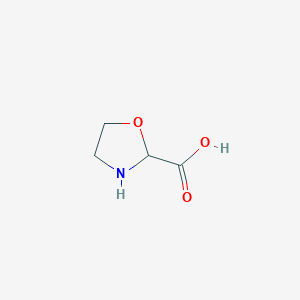

Oxazolidine-2-carboxylic acid

Description

Oxazolidine-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring containing one oxygen and one nitrogen atom, with a carboxylic acid substituent at the 2-position. These compounds are critical in pharmaceutical and biochemical research due to their roles as enzyme substrates, metabolic intermediates, or therapeutic agents .

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.10 g/mol |

IUPAC Name |

1,3-oxazolidine-2-carboxylic acid |

InChI |

InChI=1S/C4H7NO3/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) |

InChI Key |

KNWCDYSKJSREAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazolidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. This reaction typically proceeds via nucleophilic attack and intramolecular cyclization, forming the oxazolidine ring . Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with aldehydes and other reagents to form the desired oxazolidine derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts, such as ruthenium(II) complexes, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Oxazolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form oxazoles, which are important biological scaffolds . Reduction reactions can lead to the formation of different oxazolidine derivatives, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . Reaction conditions can vary, but typical conditions include room temperature for oxidation reactions and slightly elevated temperatures for reduction reactions .

Major Products Formed: The major products formed from the reactions of this compound include oxazoles, reduced oxazolidine derivatives, and various substituted oxazolidines . These products have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

Synthesis of Oxazolidine-2-carboxylic Acid

The synthesis methods for this compound have evolved to improve yield and environmental safety. A notable method involves the reaction of serine derivatives with S,S'-dimethyl dithiocarbonate in an aqueous environment, yielding over 86% product efficiency. This method is advantageous as it utilizes water as a solvent, minimizing environmental impact compared to traditional organic solvents like dichloromethane .

Table 1: Comparison of Synthesis Methods

| Method Description | Yield (%) | Solvent Used | Environmental Impact |

|---|---|---|---|

| Traditional method using serine and dichloromethane | 62 | Dichloromethane | High |

| Improved aqueous method | 86 | Water | Low |

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibacterial agents targeting gram-negative bacteria. Its derivatives have been explored for their efficacy in treating infections due to their ability to inhibit bacterial protein synthesis .

Case Study: Antibacterial Properties

Research has indicated that oxazolidine derivatives exhibit significant antibacterial activity. For example, compounds derived from this compound have been tested against resistant strains of bacteria, showing promising results in inhibiting growth and proliferation .

Therapeutic Uses

3.1 Antioxidant Properties

Recent studies have highlighted the potential of this compound in enhancing cellular levels of glutathione, a critical antioxidant. This property is particularly relevant in cataract research, where oxidative stress plays a pivotal role in lens opacity formation. The compound's ability to increase glutathione levels suggests its potential use in preventing or treating cataracts .

3.2 Cancer Treatment

Oxazolidine derivatives are being investigated for their role as intermediates in synthesizing anticancer compounds, such as those with a taxane skeleton (e.g., paclitaxel). The structural modifications facilitated by this compound can enhance the therapeutic efficacy of these agents against various cancer types .

Table 2: Therapeutic Applications of Oxazolidine Derivatives

| Application Area | Description | Example Compounds |

|---|---|---|

| Antibacterial Agents | Inhibits bacterial protein synthesis | Oxazolidinone derivatives |

| Antioxidant Activity | Increases glutathione levels | Cysteine prodrugs |

| Cancer Treatment | Intermediates for anticancer drugs | Paclitaxel derivatives |

Mechanism of Action

The mechanism of action of oxazolidine-2-carboxylic acid involves its ability to interact with various molecular targets. For example, in antimicrobial applications, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the ribosomal subunit . This binding prevents the formation of the peptide bond, thereby inhibiting bacterial growth . The specific pathways involved can vary depending on the derivative and its target organism.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between oxazolidine-2-carboxylic acid and its analogs:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C₄H₇NO₃ | ~133.11 g/mol | Not specified | 5-membered ring (O, N), -COOH |

| Thiazolidine-2-carboxylic acid | C₃H₅NO₂S | 135.16 g/mol | 19750-45-9† | 5-membered ring (S, N), -COOH |

| Oxothiazolidinecarboxylic acid | C₄H₅NO₃S | 147.15 g/mol | 19750-45-9‡, 19771-63-2§ | 5-membered ring (S, N), -COOH, 2-oxo |

| Oxazole-2-carboxylic acid | C₄H₃NO₃ | 113.07 g/mol | 672948-03-7 | Aromatic ring (O, N), -COOH |

*Inferred from structural analogs; †CAS for thiazolidine derivatives ; ‡CAS for racemic oxothiazolidinecarboxylic acid ; §CAS for enantiopure forms (e.g., L-isomer) .

Key Observations :

- Ring Saturation and Aromaticity : this compound and thiazolidine-2-carboxylic acid have saturated rings, whereas oxazole-2-carboxylic acid is aromatic. Aromaticity enhances stability but reduces conformational flexibility .

- Functional Groups : The 2-oxo group in oxothiazolidinecarboxylic acid introduces a ketone, influencing redox reactivity and metabolic pathways .

Enzymatic Interactions

Thiazolidine-2-carboxylic acid exhibits unique interactions with D-amino acid oxidase (DAAO). Despite the enzyme’s typical stereospecificity for D-amino acids, both D- and L-forms of thiazolidine-2-carboxylic acid are oxidized, consuming equimolar oxygen . This contrasts with oxothiazolidinecarboxylic acid, where stereochemistry (e.g., L-isomers) is critical for pharmaceutical activity, as seen in its use as a prodrug or intermediate .

Table: Steady-State Coefficients for DAAO Substrates

| Substrate | $ k_{\text{cat}} $ (s⁻¹) | $ K_m $ (mM) | Reference |

|---|---|---|---|

| Thiazolidine-2-carboxylic acid | 15.2 ± 0.8 | 0.45 ± 0.03 | |

| D-Alanine (control) | 18.9 ± 1.1 | 0.32 ± 0.02 |

Thiazolidine-2-carboxylic acid’s high $ k_{\text{cat}} $ suggests efficient catalysis despite structural bulk from sulfur. This compound, lacking sulfur, may exhibit faster kinetics due to reduced steric effects.

Q & A

Q. What are the established synthetic routes for Oxazolidine-2-carboxylic acid, and how can researchers optimize reaction conditions for yield and purity?

- Methodological Answer : Common synthetic approaches include:

- Cyclization of amino alcohols : Reacting β-amino alcohols with carbonyl compounds under acidic or basic conditions. For example, using glyoxylic acid and ethanolamine derivatives to form the oxazolidine ring .

- Oxidative methods : Oxidation of oxazolidine precursors (e.g., thioether derivatives) with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Optimization : Use design of experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. Track yield and purity using LC-MS and NMR .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with literature data. Key signals include the carboxylic acid proton (~12 ppm, broad) and oxazolidine ring protons (3.5–4.5 ppm) .

- Infrared Spectroscopy (IR) : Confirm carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H] or [M-H] peaks matching the molecular formula (CHNO) .

- Purity Assessment : Use HPLC (≥95% purity threshold) and TLC (single spot, R ~0.3 in ethyl acetate) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound under varying catalytic conditions?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water or carbonyl compounds to trace oxygen incorporation into the carboxylic acid group .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles of intermediates and transition states .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve coupling ambiguities and assign stereochemistry .

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) that may cause signal broadening .

- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm molecular geometry .

Q. What strategies ensure enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- Circular Dichroism (CD) : Compare optical activity with enantiopure standards .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., CAL-B in tert-butyl methyl ether) .

Q. How can researchers evaluate the stability of this compound under physiological or extreme conditions (e.g., high temperature, acidic pH)?

- Methodological Answer :

- Stress Testing : Incubate the compound at 40°C, 75% relative humidity, or pH 2–9 buffers for 1–4 weeks. Monitor degradation via HPLC .

- Mass Spectrometry Imaging (MSI) : Track decomposition products (e.g., ring-opened amino alcohols) in simulated biological matrices .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at 10°C/min increments .

Data Presentation and Reproducibility Guidelines

-

Tables : Include reaction conditions (catalyst, solvent, temperature), yields, and purity data .

Example:Entry Catalyst (mol%) Solvent Temp (°C) Yield (%) Purity (HPLC, %) 1 HSO (5) EtOH 80 72 98.5 2 Amberlyst-15 Toluene 110 85 99.2 -

Supplemental Materials : Provide raw NMR/IR spectra, crystallographic data (CIF files), and computational input files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.